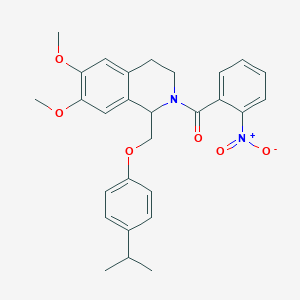
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of propionic acid, featuring a naphthalene ring and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is often used in peptide synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthalene ring. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine. The process may involve multiple steps, including the formation of intermediates and purification through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while substitution reactions can produce various amides or esters.
Applications De Recherche Scientifique
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The naphthalene ring provides structural stability and can participate in π-π interactions, enhancing the compound’s binding affinity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid: Similar structure but with the naphthalene ring in a different position.
Fmoc-3-amino-2-(phenylmethyl)-propionic acid: Contains a phenyl ring instead of a naphthalene ring.
Fmoc-3-amino-2-(benzyl)-propionic acid: Features a benzyl group instead of a naphthalene ring.
Uniqueness
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid is unique due to the presence of the naphthalene ring at the 1-position, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific structural features, such as in the design of peptide-based drugs and materials.
Propriétés
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPMNQVPJSSLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2996595.png)

![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)



![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)
![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)
![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)
